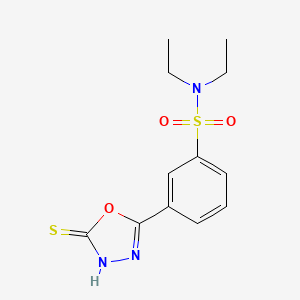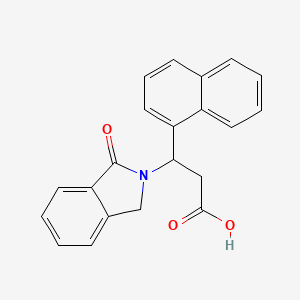
N,N-diethyl-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,N-diethyl-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)benzene-1-sulfonamide, also known as DSO, is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Scientific Research Applications
Antimicrobial and Antitubercular Agents
- A study by Shingare et al. (2022) explored the antimicrobial and antitubercular potential of benzene sulfonamide pyrazole oxadiazole derivatives. These compounds demonstrated good activity against certain bacterial strains and were found to be active antitubercular agents against M. tuberculosis H37Rv. Molecular docking studies were also conducted to understand their mode of inhibition (Shingare et al., 2022).
Cardiac Electrophysiological Activity
- Research by Morgan et al. (1990) investigated N-substituted imidazolylbenzamides or benzene-sulfonamides for their cardiac electrophysiological activity. Some of these compounds showed potency in vitro comparable to existing class III agents, indicating their potential for treating arrhythmias (Morgan et al., 1990).
Corrosion Inhibition
- Ammal et al. (2018) studied the corrosion inhibition properties of 1,3,4-oxadiazole derivatives on mild steel in sulfuric acid. They found that these compounds increase charge transfer resistance, suggesting the formation of a protective layer, and exhibited mixed-type behavior (Ammal et al., 2018).
Anti-inflammatory and Anti-diabetic Activities
- A study by Kavitha et al. (2019) synthesized 1,3,4-oxadiazole containing sulfonamide derivatives, evaluating them for antimicrobial, anti-inflammatory, and anti-diabetic activities. Some compounds demonstrated excellent anti-inflammatory activity, with potential relevance in treating inflammatory conditions (Kavitha et al., 2019).
Anti-Cancer Agents
- Gangapuram and Redda (2009) synthesized benzene sulfonamides with potential anti-inflammatory and anti-cancer properties. These findings contribute to the understanding of sulfonamide derivatives as therapeutic agents in cancer treatment (Gangapuram & Redda, 2009).
Electronically Active Compounds
- Edder et al. (2000) synthesized a ligand with an electron-withdrawing sulfonamide group, revealing interesting electronic effects. This work has implications for the development of optically and magnetically active compounds (Edder et al., 2000).
Antimicrobial Activity and Enzyme Inhibition
- Khazaei et al. (2014) and Khalid et al. (2016) conducted studies focusing on the synthesis of sulfonamide derivatives and their antimicrobial activities. These compounds exhibited moderate to strong activity against various bacterial strains (Khazaei et al., 2014); (Khalid et al., 2016).
Anticonvulsant Activity
- Khokra et al. (2019) synthesized benzothiazole coupled sulfonamide derivatives and evaluated their anticonvulsant potential. Some compounds showed promising results in models of neuropathic pain, opening new avenues for pain management (Khokra et al., 2019).
Carbonic Anhydrase Inhibition
- Multiple studies, including those by Ilies et al. (2003), Supuran et al. (2013), and Carta et al. (2015), have investigated sulfonamide derivatives as carbonic anhydrase inhibitors, demonstrating their potential in treating various conditions, including cancer and neuropathic pain (Ilies et al., 2003); (Supuran et al., 2013); (Carta et al., 2015).
properties
IUPAC Name |
N,N-diethyl-3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S2/c1-3-15(4-2)20(16,17)10-7-5-6-9(8-10)11-13-14-12(19)18-11/h5-8H,3-4H2,1-2H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHFWDZBNNBJLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NNC(=S)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)benzene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B2738676.png)
![5-[[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylanilino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2738678.png)
![N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2738685.png)

![2-[[4-(4-Chlorophenyl)-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2738689.png)
![1-[2-(Dimethylamino)ethoxy]-4-fluorosulfonyloxybenzene](/img/structure/B2738691.png)
![1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2738692.png)


![2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2738695.png)

![(2Z)-3-[(4-fluorophenyl)amino]-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile](/img/structure/B2738697.png)
![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-phenoxypropanoate](/img/structure/B2738698.png)